(4-(o-Tolyl)thiophen-2-yl)methanamine
CAS No.:
Cat. No.: VC13439996
Molecular Formula: C12H13NS
Molecular Weight: 203.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13NS |
|---|---|
| Molecular Weight | 203.31 g/mol |
| IUPAC Name | [4-(2-methylphenyl)thiophen-2-yl]methanamine |
| Standard InChI | InChI=1S/C12H13NS/c1-9-4-2-3-5-12(9)10-6-11(7-13)14-8-10/h2-6,8H,7,13H2,1H3 |
| Standard InChI Key | KCKPZHWDHHSBBS-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C2=CSC(=C2)CN |
| Canonical SMILES | CC1=CC=CC=C1C2=CSC(=C2)CN |
Introduction
Structural and Molecular Characteristics
Chemical Structure
The compound consists of a thiophene core (C₄H₃S) with two substituents:
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o-Tolyl group: A methyl-substituted benzene ring attached to the 4-position of the thiophene.
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Methanamine group: A primary amine (-CH₂NH₂) at the 2-position.
The IUPAC name is [4-(2-methylphenyl)thiophen-2-yl]methanamine, with the molecular formula C₁₂H₁₃NS and a molecular weight of 203.31 g/mol .
Table 1: Key Physicochemical Properties
Synthetic Routes
Gewald Reaction Adaptations
The Gewald reaction, a classic method for synthesizing 2-aminothiophenes, involves the condensation of ketones, elemental sulfur, and cyanoacetates in the presence of a base . For (4-(o-Tolyl)thiophen-2-yl)methanamine:
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Starting Material: o-Tolyl methyl ketone reacts with sulfur and ethyl cyanoacetate under basic conditions (e.g., diethylamine).
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Cyclization: Forms the thiophene ring with simultaneous introduction of the amine group .
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Purification: Column chromatography or recrystallization yields the final product .
Table 2: Representative Synthesis Protocol
| Step | Reagents/Conditions | Yield | Citation |
|---|---|---|---|
| 1 | o-Tolyl methyl ketone, S₈, EtO₂CCN | 45–60% | |
| 2 | Diethylamine, ethanol, reflux | – |
Alternative Methods
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Cross-Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura coupling could attach the o-tolyl group to pre-formed 2-aminothiophene intermediates .
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Functional Group Interconversion: Reduction of nitriles or reductive amination of aldehydes may introduce the methanamine group .
Industrial and Material Science Applications
Organic Electronics
Thiophenes are key components in conductive polymers (e.g., PEDOT:PSS). The methanamine group’s electron-donating properties could optimize charge transport in organic semiconductors .
Dye and Pigment Synthesis
Thiophene-based azo dyes exhibit vibrant colors and stability. The o-tolyl group’s steric bulk may improve lightfastness in textile applications .
Future Research Directions
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